1,5-Dimethyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

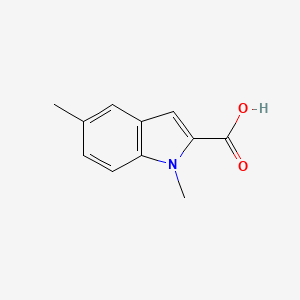

“1,5-Dimethyl-1H-indole-2-carboxylic acid” is a unique chemical compound with the empirical formula C11H11NO2 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 1,5-dimethyl-1H-indole-2-carboxylic acid . The InChI code for this compound is 1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) .

Molecular Structure Analysis

The molecular structure of “1,5-Dimethyl-1H-indole-2-carboxylic acid” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. This core structure is substituted at the 1 and 5 positions with methyl groups and at the 2 position with a carboxylic acid group .Physical And Chemical Properties Analysis

“1,5-Dimethyl-1H-indole-2-carboxylic acid” is a solid at room temperature . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación

Synthesis of Alkaloid Derivatives

Indole derivatives are integral in synthesizing various alkaloids, which are naturally occurring organic compounds with significant pharmacological activities. The presence of the indole moiety in alkaloids is crucial for their biological activity1,5-Dimethyl-1H-indole-2-carboxylic acid can serve as a precursor in the synthesis of complex alkaloid structures, potentially leading to new therapeutic agents .

Anticancer Research

Indole compounds have shown promise in anticancer research due to their ability to interact with cancer cells. The structural framework of 1,5-Dimethyl-1H-indole-2-carboxylic acid allows for the development of novel anticancer agents that can target specific pathways involved in tumor growth and metastasis .

Antimicrobial Applications

The indole core is known for its antimicrobial properties1,5-Dimethyl-1H-indole-2-carboxylic acid can be utilized to create new antimicrobial agents that combat a wide range of bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Anti-inflammatory and Analgesic Agents

Research has indicated that indole derivatives can act as anti-inflammatory and analgesic agents1,5-Dimethyl-1H-indole-2-carboxylic acid could be used to synthesize new compounds that offer pain relief and reduce inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Therapies

Indoles have neuroprotective properties, making them candidates for treating neurodegenerative diseases1,5-Dimethyl-1H-indole-2-carboxylic acid might be key in developing drugs that protect neuronal cells from damage or degeneration .

Plant Growth Regulators

Indole derivatives play a role in plant biology as growth regulators1,5-Dimethyl-1H-indole-2-carboxylic acid could be synthesized into compounds that mimic natural plant hormones, influencing growth patterns and improving agricultural yields .

Material Science

In material science, indole derivatives can be used to synthesize organic semiconductors, dyes, and pigments1,5-Dimethyl-1H-indole-2-carboxylic acid offers a versatile building block for creating materials with specific optical and electronic properties .

Safety and Hazards

The safety data sheet for “1,5-Dimethyl-1H-indole-2-carboxylic acid” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “1,5-Dimethyl-1H-indole-2-carboxylic acid” are not available, indole derivatives are a focus of ongoing research due to their prevalence in biologically active compounds . They have potential therapeutic applications, which could be a promising direction for future research .

Mecanismo De Acción

Target of Action

1,5-Dimethyl-1H-indole-2-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, causing changes in the target’s function . This interaction can lead to a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . Other indole derivatives have been found to have potent antiviral activity against a broad range of RNA and DNA viruses .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely, affecting their bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of 1,5-Dimethyl-1H-indole-2-carboxylic acid’s action depend on its specific targets and the nature of its interaction with these targets . For example, some indole derivatives have been found to have anti-inflammatory and analgesic activities .

Action Environment

The action, efficacy, and stability of 1,5-Dimethyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interaction with its targets . Other factors, such as temperature and the presence of other compounds, can also influence its action .

Propiedades

IUPAC Name |

1,5-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVJWABYADZXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359084 | |

| Record name | 1,5-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-indole-2-carboxylic acid | |

CAS RN |

216210-59-2 | |

| Record name | 1,5-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)